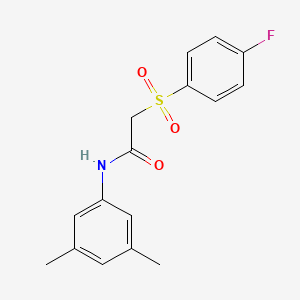

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, commonly known as DFB, is a chemical compound that has been the subject of extensive scientific research due to its potential application in various fields.

Applications De Recherche Scientifique

Fluorescent Molecular Probes

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide derivatives are explored as fluorescent solvatochromic dyes in research. These compounds, with their "push-pull" electron transfer system, exhibit strong solvent-dependent fluorescence. This property is highly correlated with the empirical solvent polarity parameter, ET(30), suggesting the fluorescence arises from an intramolecular charge transfer. The sensitivity of these fluorophores to the fluorescence environment, coupled with their long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts, makes them suitable for developing ultra-sensitive fluorescent molecular probes. These probes can be employed to study a variety of biological events and processes, enhancing our understanding of cellular dynamics and molecular interactions (Diwu et al., 1997).

Polymer Science for Fuel-Cell Applications

In polymer science, derivatives of N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide are utilized in the synthesis of sulfonated poly(arylene ether sulfone) block copolymers. These materials, incorporating bis(4-fluorophenyl)sulfone and 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, exhibit promising properties for fuel-cell applications. Their proton conductivity, comparable to or exceeding that of perfluorinated ionomer membranes like Nafion, and their enhanced mechanical properties make them suitable for use in fuel-cell membranes. The pronounced phase separation observed in these copolymers, as revealed by scanning transmission electron microscopy, contributes to their high performance in fuel-cell environments (Bae et al., 2009).

Turn-On Mode Fluorescent Diarylethene

The compound is also investigated in the context of turn-on mode fluorescent diarylethene derivatives, which exhibit solvatochromism of fluorescence. This property is valuable for creating molecular probes that can adapt their fluorescent response based on solvent polarity, allowing for the detailed study of microscopic polarity in biological cells and materials. Such adaptability in fluorescence, combined with the ability to switch the fluorescent state through photoirradiation, opens up new avenues for super-resolution fluorescence imaging and the exploration of cellular microenvironments (Morimoto et al., 2018).

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3S/c1-11-7-12(2)9-14(8-11)18-16(19)10-22(20,21)15-5-3-13(17)4-6-15/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAVDVLLGCJMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)

![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)

![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)

![Tert-butyl N-[(3-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2858875.png)

![6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine](/img/structure/B2858876.png)

![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)

![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)